molecular formula C35H35Cl2N7O B2844110 (S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride CAS No. 1585969-27-2

(S)-6-phenyl-3,10-bis(2-((S)-pyrrolidin-2-yl)-1H-imidazol-5-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole dihydrochloride

Cat. No.: B2844110
CAS No.: 1585969-27-2
M. Wt: 640.61
InChI Key: XIEVQHFLPZHVSW-UUKHLAGGSA-N
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Description

The compound is a complex organic molecule that contains several interesting substructures, including an indole ring and an oxazino ring . Indoles are a class of compounds that are prevalent in many biologically active molecules, including certain pharmaceuticals . Oxazines, on the other hand, are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring .


Molecular Structure Analysis

The compound’s structure is likely characterized by 1H NMR, 13C NMR, and HRMS, which are common techniques used to analyze the structure of organic compounds .


Chemical Reactions Analysis

Indoles are known to be highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .

Scientific Research Applications

Novel Synthesis Techniques

Research in the field of heterocyclic chemistry often focuses on developing novel synthesis techniques for complex molecules. For example, Sammor et al. (2018) reported on the one-pot synthesis of novel 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles via a 1,4-dipolar cycloaddition reaction, indicating the interest in creating efficient pathways to synthesize heterocyclic compounds with potential pharmaceutical applications Sammor et al., 2018.

Heterocyclic Compound Synthesis for Drug Development

The synthesis and characterization of heterocyclic compounds, including imidazoles and indoles, play a crucial role in drug development. Poomathi et al. (2015) explored a facile access to novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reaction, showcasing the application of these compounds in pharmaceutical research Poomathi et al., 2015.

Advanced Materials and Catalysis

Heterocyclic compounds are also integral to the development of advanced materials and catalysts. Wang et al. (2018) discovered an efficient catalytic system for N-arylation of imidazole, indole, benzimidazole, and other heterocycles, demonstrating the role of these compounds in catalysis and materials science Wang et al., 2018.

Electrochemical Applications

Electrochemical methods for synthesizing and modifying heterocyclic compounds are gaining interest. Yu et al. (2019) highlighted the synthesis of C-3 aminated imidazo[1,2-a]pyridines through electrochemical oxidative C-H/N-H cross-coupling, indicating potential applications in green chemistry and electrochemical synthesis Yu et al., 2019.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

Properties

IUPAC Name

(6S)-6-phenyl-3,10-bis[2-[(2S)-pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N7O.2ClH/c1-2-6-21(7-3-1)35-42-30-13-11-22(28-19-38-33(40-28)26-8-4-14-36-26)16-24(30)17-31(42)25-12-10-23(18-32(25)43-35)29-20-39-34(41-29)27-9-5-15-37-27;;/h1-3,6-7,10-13,16-20,26-27,35-37H,4-5,8-9,14-15H2,(H,38,40)(H,39,41);2*1H/t26-,27-,35-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEVQHFLPZHVSW-UUKHLAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8)C9=CC=CC=C9.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8)C9=CC=CC=C9.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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